molecular formula C27H31F3O2 B11503251 (E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No.: B11503251
M. Wt: 444.5 g/mol
InChI Key: LJQHVTRFOZQNII-GHRIWEEISA-N
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Description

The compound (2E)-7-HYDROXY-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE is a complex organic molecule with a unique structure It features a cyclopenta[a]phenanthrene core, which is a fused polycyclic aromatic hydrocarbon, and is substituted with various functional groups including a hydroxyl group, a trifluoromethyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-HYDROXY-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Introduction of the hydroxyl group: This can be done through hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the methylidene group: This can be achieved through Wittig or Horner-Wadsworth-Emmons reactions, using appropriate phosphonium salts or phosphonate esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopenta[a]phenanthrene core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its polycyclic aromatic structure could impart desirable characteristics such as high thermal stability, electronic conductivity, or optical properties.

Mechanism of Action

The mechanism of action of (2E)-7-HYDROXY-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The hydroxyl group may form hydrogen bonds with target molecules, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions. The overall effect would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: A simple organochlorine compound used as a solvent.

    Trichloroethylene: Another organochlorine compound with industrial applications.

    Epibatidine: A naturally occurring alkaloid with potent biological activity.

Uniqueness

What sets (2E)-7-HYDROXY-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-ONE apart is its unique combination of functional groups and its polycyclic aromatic structure. This gives it distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H31F3O2

Molecular Weight

444.5 g/mol

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C27H31F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-7,13,20-23,31H,8-12,14-15H2,1-2H3/b17-13+

InChI Key

LJQHVTRFOZQNII-GHRIWEEISA-N

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4=O)C)O

Origin of Product

United States

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